Alogliptin - 1246610-75-2

Alogliptin

Catalog Number: EVT-7952576
CAS Number: 1246610-75-2
Molecular Formula: C18H22ClN5O2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alogliptin is a synthetically derived compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] In scientific research, it serves as a valuable tool to investigate glucose metabolism, incretin hormone activity, and potential therapeutic targets for various diseases. []

Future Directions
  • Understanding its long-term effects on pancreatic beta-cell function and mass. [, ]

  • Determining its role in preventing or delaying diabetic complications, including cardiovascular disease, nephropathy, and neuropathy. [, , ]

  • Further exploring its potential in treating other conditions, such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and certain types of cancer. []

  • Investigating the potential benefits and risks of combining Alogliptin with other antidiabetic agents or novel therapies. [, , ]

  • Developing more effective and targeted DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic profiles. []

Source and Classification

Alogliptin is classified as an antidiabetic agent and specifically falls within the category of DPP-4 inhibitors. It was developed by Takeda Pharmaceutical Company and received approval from the United States Food and Drug Administration (FDA) for clinical use in 2013. The compound is typically administered orally in the form of its benzoate salt, Alogliptin benzoate, which enhances its bioavailability and therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Alogliptin involves several key steps that can be performed using various methods. One notable approach includes the reaction of 2-cyano benzyl bromide with a pyrimidine derivative, followed by coupling with (R)-3-aminopiperidine dihydrochloride. The process typically includes:

  1. Formation of Intermediates: The initial step involves creating an intermediate compound through a reaction between 2-cyano benzyl bromide and 3-methyl-6-chlorouracil in an organic solvent like methylbenzene.
  2. Cyclization and Purification: After cooling and crystallization, the product undergoes purification steps involving filtration and washing to yield high-purity Alogliptin benzoate .
  3. Final Salification: The free base of Alogliptin can be converted into its benzoate salt by treating it with benzoic acid in an alcohol solvent, enhancing its solubility and stability .

These methods are characterized by their mild reaction conditions, high yields, and environmentally friendly processes.

Chemical Reactions Analysis

Reactions and Technical Details

Alogliptin undergoes various chemical reactions during its synthesis and metabolism:

  1. Halogenation: The introduction of chlorine into the pyrimidine ring is achieved through halogenating agents such as phosphorus oxychloride .
  2. Amine Coupling: The reaction between the pyrimidine derivative and (R)-3-aminopiperidine dihydrochloride forms the core structure of Alogliptin.
  3. Salification: Conversion to Alogliptin benzoate involves acid-base reactions where the free base reacts with benzoic acid.

These reactions are characterized by their specificity and efficiency, allowing for high-yield synthesis while minimizing side products .

Mechanism of Action

Process and Data

Alogliptin exerts its pharmacological effects primarily through the inhibition of DPP-4 activity. By blocking this enzyme, Alogliptin increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to:

Clinical studies have demonstrated that Alogliptin effectively lowers hemoglobin A1c levels in patients with type 2 diabetes, making it a valuable therapeutic option .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 140–142 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Optimal activity is observed at physiological pH levels.

These properties are essential for formulation development and ensuring consistent therapeutic efficacy in clinical settings .

Applications

Scientific Uses

Alogliptin is primarily used in the management of type 2 diabetes mellitus. Its applications extend beyond glycemic control; research indicates potential benefits in cardiovascular health due to its effects on endothelial function and inflammation.

Historical Development and Rational Design of Alogliptin

Evolution of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors as Antidiabetic Agents

The development of DPP-4 inhibitors emerged from the elucidation of the incretin effect—the phenomenon where oral glucose intake stimulates significantly higher insulin secretion than intravenous administration. Research in the 1980s identified glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) as key incretins degraded by DPP-4, a ubiquitous serine protease. This enzyme truncates incretins at the N-terminal penultimate proline or alanine residue, rendering them biologically inert within minutes [3] [5]. The therapeutic rationale for DPP-4 inhibition centered on prolonging endogenous incretin activity to enhance glucose-dependent insulin secretion and suppress glucagon release, thereby addressing core defects in type 2 diabetes mellitus (T2DM) without provoking hypoglycemia [7].

Early DPP-4 inhibitors like P32/98 (Merck) and DPP-728 (Novartis) validated the pharmacological concept but exhibited limitations in selectivity, pharmacokinetics, and chemical stability. These first-generation agents, characterized by peptidomimetic structures (e.g., thiazolidides and cyanopyrrolidines), demonstrated glucose-lowering efficacy in animal models and humans but faced developmental hurdles due to off-target effects on related proteases (DPP-8/DPP-9) and short half-lives [5] [7]. The approval of sitagliptin (2006) and vildagliptin (2007) marked a paradigm shift, establishing DPP-4 inhibition as a clinically viable mechanism for T2DM management. These agents exemplified optimized drug-like properties, including oral bioavailability, sustained target engagement, and reduced peptidic character [1] [4].

Table 1: Key Milestones in DPP-4 Inhibitor Development

YearAgent/EventSignificance
1994Discovery of cyanopyrrolidine inhibitorsFirst potent, stable DPP-4 inhibitors with oral activity [7]
1998P32/98 (thiazolidide)Proof-of-concept in humans; improved glucose tolerance [5]
2002DPP-728 (cyanopyrrolidine)First clinical validation of selective DPP-4 inhibition [7]
2006Sitagliptin FDA approvalFirst commercially approved DPP-4 inhibitor [4]
2007Vildagliptin EMA approvalFirst non-peptidomimetic DPP-4 inhibitor [9]
2013Alogliptin FDA approvalOptimized selectivity via structure-based design [2] [8]

Structure-Based Drug Design Strategies for Alogliptin Optimization

Alogliptin’s discovery by Takeda Pharmaceuticals exemplifies rational drug design leveraging crystallographic insights into DPP-4’s binding topology. The enzyme features a conserved catalytic triad (Ser630-Asp708-His740) and two strategic sub-pockets:

  • S1 pocket: Hydrophobic cavity accommodating proline-mimetic groups
  • S2 pocket: Flexible region enabling diverse ligand interactions [7] [9]

Alogliptin’s scaffold (chemical name: 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile) was engineered through iterative structure-activity relationship (SAR) studies:

  • Cyanopyrrolidine Replacement: Early analogs used cyanopyrrolidine to mimic proline and form a reversible covalent bond with Ser630. Alogliptin’s uracil-quinazolinone core provided non-covalent inhibition while maintaining high affinity (IC₅₀ = <10 nM) [9].
  • Aminopiperidine Pharmacophore: Incorporation of (R)-3-aminopiperidine at C6 enhanced DPP-4 binding via:
  • Salt bridge formation with Glu205/206
  • Hydrogen bonding with Tyr662 backbone
  • Hydrophobic stacking with Tyr547 [2] [8]
  • Substituent Optimization: The ortho-cyanobenzyl group at N1 maximized S2 pocket occupancy through π-π interactions with Trp629 and Tyr666. Methylation at N3 improved metabolic stability [9].

This design yielded exceptional selectivity profiles: Alogliptin exhibits >10,000-fold selectivity over DPP-8/DPP-9, minimizing risks of off-target cytotoxicity observed with earlier inhibitors [2] [8]. Crystallographic studies confirm its binding mode involves a hydrogen-bond network with Tyr631, Ser630, and His740, while the cyanobenzyl group induces conformational changes in the S2 pocket for optimal van der Waals contacts [7].

Table 2: Key Binding Interactions of Alogliptin with DPP-4

Structural MotifAmino Acid ResiduesInteraction TypeEnergetic Contribution (kcal/mol)
Quinazolinone carbonylTyr631, His740Hydrogen bonding-2.8
(R)-3-aminopiperidineGlu205, Glu206, Tyr662Salt bridge/H-bonding-4.2
Ortho-cyanobenzylTrp629, Tyr547, Tyr666π-π Stacking/van der Waals-3.6
Uracil N3-methylVal207, Phe357Hydrophobic-1.5

Comparative Analysis of Gliptin-Class Discovery Trajectories

The discovery pathways of clinically approved gliptins reveal distinct molecular optimization philosophies:

  • Sitagliptin (Merck): Originated from high-throughput screening of β-amino acid derivatives. Optimized via substrate mimicry with a trifluorophenyl moiety occupying the S1 pocket and a triazolopiperazine scaffold enhancing bioavailability. Its ketoamide group engages Ser630 covalently [4] [7].
  • Saxagliptin (BMS-AstraZeneca): Evolved from vildagliptin analogs using a cyclopentylglycine-based warhead. The adamantylglycine group enhances hydrophobic S1 binding, while a hydroxylated adamantane improves solubility. It is metabolized to an equally active derivative [5].
  • Linagliptin (Boehringer Ingelheim): Features a xanthine core and quinazoline group enabling high affinity despite low plasma exposure. Its minimal renal excretion (<5%) eliminates need for dose adjustment in renal impairment [4] [8].

Alogliptin’s trajectory diverges through its fragment-based design:

  • Initial fragments focused on uracil derivatives with weak DPP-4 affinity (IC₅₀ >1 µM).
  • Structure-guided fusion with aminopiperidine-containing fragments enhanced potency 100-fold.
  • Introduction of the cyanobenzyl "cap" improved binding entropy by reducing conformational flexibility [2] [9].

Bibliometric analyses reveal shifting research emphases: Early gliptin studies (2006–2015) focused on glycemic efficacy, while post-2015 investigations prioritized organ protection (e.g., cardiovascular, renal) and disease repurposing (e.g., NAFLD, neurological disorders) [10]. Alogliptin dominates preclinical studies exploring cardioprotective signaling pathways, particularly via Src-Akt-eNOS activation and mitochondrial biogenesis (PGC-1α/NRF1/TFAM) [2].

Table 3: Structural and Optimization Features of Select Gliptins

AgentCore ScaffoldKey Binding MotifsSelectivity (vs. DPP-8/9)Design Strategy
AlogliptinQuinazolinone-uracil(R)-3-aminopiperidine, cyanobenzyl>10,000-foldFragment-based hybrid design
Sitagliptinβ-Amino acid-trifluorophenylTriazolopiperazine, ketoamide>2,600-foldHTS → SAR optimization
SaxagliptinCyclopentylglycineHydroxyadamantane, cyanoglycine>400-foldProdrug enhancement
LinagliptinXanthine-quinazolineButynyl group, chlorobenzyl>40,000-foldSolubility-driven redesign

Compound Names Mentioned: Alogliptin, Sitagliptin, Saxagliptin, Linagliptin, Vildagliptin, P32/98, DPP-728, Denagliptin, Teneligliptin.

Properties

CAS Number

1246610-75-2

Product Name

Alogliptin

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;hydrochloride

Molecular Formula

C18H22ClN5O2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C18H21N5O2.ClH/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1H/t15-;/m1./s1

InChI Key

WIXFPWNBCBVIFA-XFULWGLBSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Solubility

Sparingly soluble

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.Cl

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.